![molecular formula C11H21FN2O2 B2529359 Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate CAS No. 2309468-27-5](/img/structure/B2529359.png)
Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate, also known as BMS-986001, is a novel small molecule inhibitor of tyrosine kinase 2 (TYK2). It is a promising drug candidate for the treatment of autoimmune diseases, such as psoriasis and inflammatory bowel disease.
Mecanismo De Acción
Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate binds to the ATP-binding site of TYK2 and inhibits its kinase activity. This leads to the suppression of the downstream signaling pathway of cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons (IFNs). By blocking the production of these pro-inflammatory cytokines, Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate reduces the activation of immune cells, such as T cells and dendritic cells, and prevents the development of autoimmune diseases.
Biochemical and Physiological Effects
Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-12, IL-23, and IFNs, in both in vitro and in vivo studies. It also suppresses the activation of immune cells, such as T cells and dendritic cells, and reduces the infiltration of immune cells into inflamed tissues. Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate has demonstrated efficacy in preclinical models of psoriasis, inflammatory bowel disease, and lupus nephritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate is a highly selective inhibitor of TYK2, with minimal off-target effects. It has good pharmacokinetic properties and can be administered orally, making it a convenient drug candidate for clinical use. However, Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate has not yet been tested in humans, and its safety and efficacy in clinical trials remain to be determined.
Direcciones Futuras
Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate has the potential to be a game-changing drug for the treatment of autoimmune diseases. Further studies are needed to evaluate its safety and efficacy in clinical trials. In addition, future research should focus on identifying biomarkers that can predict patient response to Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate and developing combination therapies that can enhance its therapeutic efficacy. Finally, the development of more potent and selective TYK2 inhibitors may provide alternative treatment options for autoimmune diseases.
Métodos De Síntesis
Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis starts with the preparation of 3-(aminomethyl)-1-fluorocyclobutane carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with tert-butyl N-(hydroxycarbamoyl)cyclobutane carboxylate to form the tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate.
Aplicaciones Científicas De Investigación
Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate has been extensively studied for its potential therapeutic use in autoimmune diseases. TYK2 is a key enzyme involved in the signaling pathway of cytokines, which play a critical role in the development of autoimmune diseases. Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate selectively inhibits TYK2, thus reducing the production of pro-inflammatory cytokines and alleviating the symptoms of autoimmune diseases.
Propiedades
IUPAC Name |
tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-7-11(12)4-8(5-11)6-13/h8H,4-7,13H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSIKSXWWNGZSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)CN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

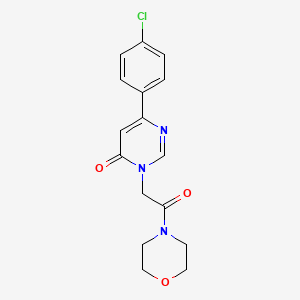
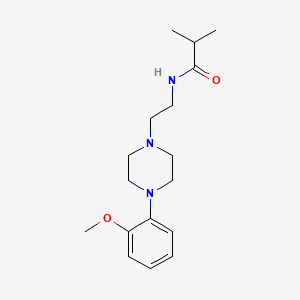
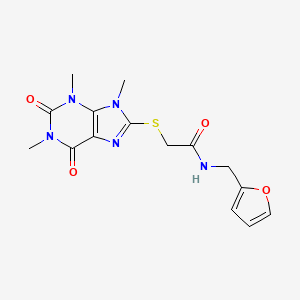
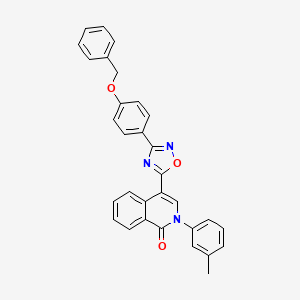
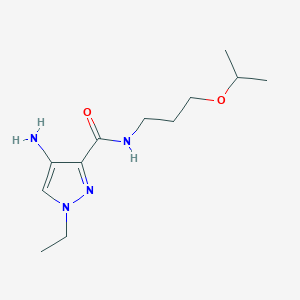
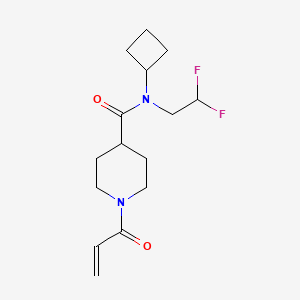
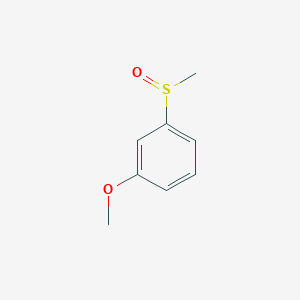
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine](/img/structure/B2529287.png)
![1-[2-(4-Chlorophenoxy)ethyl]-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2529288.png)
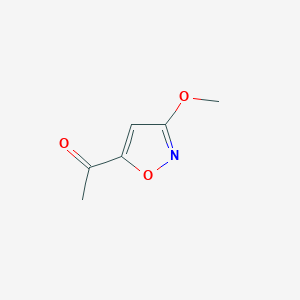
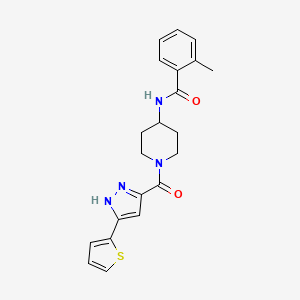
![7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2529294.png)
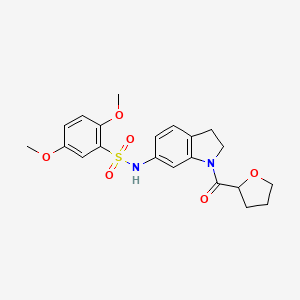
![7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2529298.png)